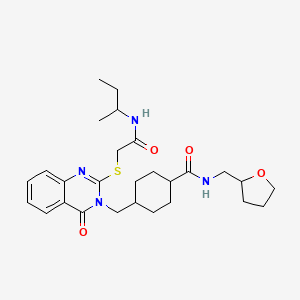
4-((2-((2-(sec-butylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide
描述
4-((2-((2-(sec-Butylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a structurally complex molecule featuring:
- A 4-oxoquinazolin-3(4H)-yl core, a scaffold known for diverse biological activities, including kinase inhibition and enzyme modulation.
- A thioether linkage (-S-) connecting the quinazolinone core to a sec-butylamino-2-oxoethyl group, contributing to steric and electronic effects.
- A cyclohexanecarboxamide moiety substituted with a tetrahydrofuran-2-yl-methyl group, which may enhance solubility and bioavailability.
属性
IUPAC Name |
4-[[2-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4O4S/c1-3-18(2)29-24(32)17-36-27-30-23-9-5-4-8-22(23)26(34)31(27)16-19-10-12-20(13-11-19)25(33)28-15-21-7-6-14-35-21/h4-5,8-9,18-21H,3,6-7,10-17H2,1-2H3,(H,28,33)(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLUCFGSOQCHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3CCC(CC3)C(=O)NCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-((2-((2-(sec-butylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a synthetic molecule with potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure comprising several functional groups that contribute to its biological activity. The key components include:
- Quinazoline moiety : Known for its role in various biological activities, including anticancer properties.
- Cyclohexanecarboxamide : This structure can influence the compound's interaction with biological targets.
- Tetrahydrofuran ring : This cyclic ether may enhance solubility and bioavailability.
Anticancer Activity
Research has indicated that compounds similar to the target molecule exhibit significant anticancer properties. A study on quinazoline derivatives demonstrated that modifications could lead to enhanced inhibitory effects on cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinazoline ring could improve potency against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A (similar) | <1 | MGC-803 (gastric) |
| Compound B (similar) | 6.41 | HeLa (cervical) |
| Target Compound | TBD | TBD |
The proposed mechanism of action for the compound involves:
- Inhibition of Telomerase : Similar compounds have been shown to inhibit telomerase activity, which is crucial for cancer cell immortality.
- Induction of Apoptosis : Flow cytometric analyses suggest that the compound may induce apoptosis in cancer cells, leading to reduced viability.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that related quinazoline derivatives possess antibacterial and antifungal properties. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| Compound C (similar) | 0.5 µg/mL | E. coli |
| Compound D (similar) | 1.0 µg/mL | S. aureus |
| Target Compound | TBD | TBD |
Study 1: Quinazoline Derivatives in Cancer Therapy
A recent study evaluated a series of quinazoline derivatives for their ability to inhibit cancer cell growth. The results indicated that specific structural modifications led to enhanced activity against breast and lung cancer cell lines, with some compounds achieving IC50 values below 1 µM.
Study 2: Antimicrobial Efficacy Against Resistant Strains
Another research project focused on the antimicrobial properties of quinazoline derivatives against multi-drug resistant strains of bacteria. The study found that certain modifications increased efficacy, suggesting potential applications in treating resistant infections.
相似化合物的比较
Structural and Functional Group Analysis
The target compound shares its quinazolinone core with several analogs but differs in substituents, influencing physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison
*Estimated based on structural similarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


